![molecular formula C12H7ClF3NO B3024728 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 383136-36-5](/img/structure/B3024728.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
The compound “1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including chlorination and coupling reactions .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and their oxides, utilizing compounds similar to "1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde" as precursors. These syntheses involve microwave-assisted treatments and Sonogashira-type cross-coupling reactions, demonstrating the versatility of these compounds in creating complex heterocyclic structures with potential biological activities (Palka et al., 2014).
Antimicrobial Applications
A study reported the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, synthesized via a Vilsmeier–Haack reaction approach. These derivatives, related to the core structure of "this compound," exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This highlights the potential of such compounds in developing new antimicrobial agents (Bhat et al., 2016).
Material Science Applications
Compounds based on "this compound" have been utilized to synthesize fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore. These compounds exhibit bright fluorescence in solution and have potential applications in sensing and material sciences due to their photophysical properties (Wrona-Piotrowicz et al., 2022).
Crystal Structure Analysis
The crystal structure of derivatives of "this compound" has been analyzed, providing insights into their molecular configurations and potential for forming hydrogen-bonded networks. Such studies are crucial for understanding the reactivity and interaction patterns of these compounds, which can inform their applications in drug design and material science (Xu & Shi, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a similar trifluoromethyl group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which is achieved through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have shown significant analgesic activity in pain models in mice .
Action Environment
It is known that certain compounds with a trifluoromethyl group can degrade slowly in the atmosphere by reaction with photochemically-produced hydroxyl radicals .
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-11-4-3-8(6-10(11)12(14,15)16)17-5-1-2-9(17)7-18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUPASXBZUWDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)

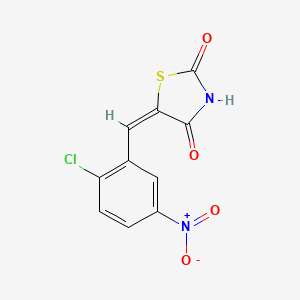
![4-Chlorothieno[2,3-b]pyridine](/img/structure/B3024653.png)
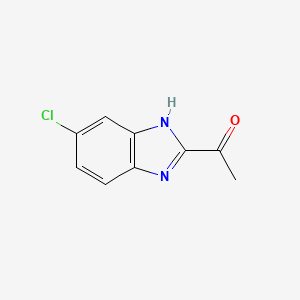

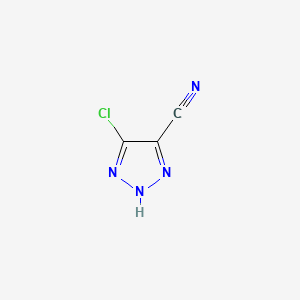
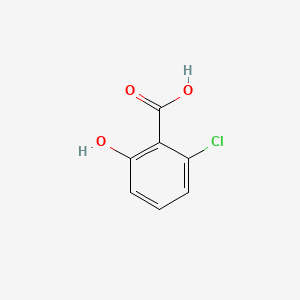

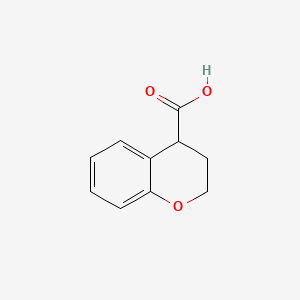
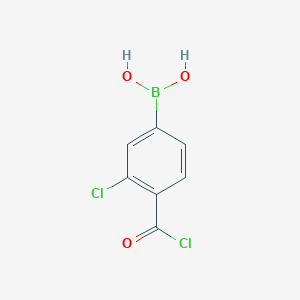
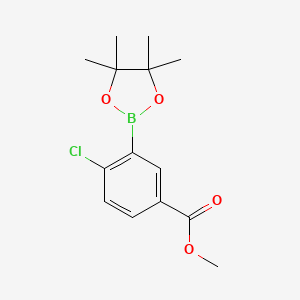
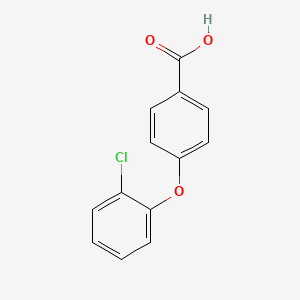
![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)
